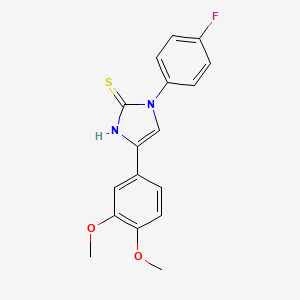

4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFQCMRPYUSOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline, followed by cyclization and thionation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the imidazole ring and subsequent thione group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

S-Alkylation Reactions

The thione group (−C=S) exhibits nucleophilic character, enabling S-alkylation with alkyl halides or α,β-unsaturated carbonyl compounds. For example:

-

Reaction with methyl iodide in basic conditions yields the corresponding thioether derivative.

-

Analogous reactions with benzyl bromide or propargyl bromide proceed with moderate efficiency .

Table 1: S-Alkylation Reactions of Imidazole-2-thione Derivatives

| Alkylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | S-Methyl derivative | 65–78 | |

| Benzyl bromide | Et₃N, CH₃CN | S-Benzyl derivative | 58–70 |

Mannich Reactions

The thione group participates in Mannich reactions with formaldehyde and primary/secondary amines to form sulfur-bearing Mannich bases. This reaction is facilitated by the nucleophilicity of the thione sulfur .

Table 2: Mannich Reaction Parameters

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | HCHO, EtOH | N,S-Mannich base | 72 | |

| Morpholine | HCHO, H₂O | N,S-Mannich base | 68 |

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with transition metals such as Cu(II), Ni(II), and Pd(II). These complexes are often characterized by shifts in UV-Vis and IR spectra .

Key Observations :

Oxidation Reactions

The thione group is susceptible to oxidation, forming disulfides or sulfonic acids under strong oxidizing conditions (e.g., H₂O₂, KMnO₄). Controlled oxidation with iodine yields the disulfide dimer .

Example :

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl moiety directs electrophilic substitution to the ortho/para positions due to electron-donating methoxy groups. Nitration or sulfonation reactions occur preferentially on this ring .

Table 3: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | Nitro derivative | 55 | |

| ClSO₃H | CH₂Cl₂, RT | Sulfonic acid | 62 |

Tautomerism and Reactivity

The compound exists in thione-thiol tautomeric equilibrium, influencing its reactivity. The thiol tautomer may participate in radical reactions or further alkylation at nitrogen .

Key Data :

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group may undergo nucleophilic substitution under harsh conditions (e.g., NH₃, high temperature), though fluorine’s poor leaving-group ability limits reactivity .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. The synthesized 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds with similar structures demonstrate enhanced activity against gram-positive bacteria compared to gram-negative strains .

Key Findings:

- Effective against Bacillus cereus and Bacillus thuringiensis.

- Exhibits lower activity against gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting the growth of cancer cell lines, particularly those associated with breast cancer. The mechanism involves targeting microtubules and inducing apoptosis in cancer cells .

Case Study:

In a study involving various imidazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of imidazole derivatives:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thione group can form hydrogen bonds or undergo nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of this compound include:

Key Observations :

- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group distinguishes it from halogenated analogues (e.g., bromo or trifluoromethoxy in ), which may increase steric bulk and alter electronic properties.

- Fluorophenyl Role : The 4-fluorophenyl group is a common feature in analogues, contributing to metabolic stability and π-π stacking interactions in biological targets .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : The 3,4-dimethoxyphenyl group may enhance binding to fungal targets (e.g., cytochrome P450 enzymes) compared to halogenated analogues .

- Fluorine Substitution : The 4-fluorophenyl group’s electronegativity could improve receptor affinity, as seen in other fluorinated pharmaceuticals .

- Steric Effects : Bulkier substituents (e.g., trifluoromethoxy in ) might reduce activity by hindering target engagement.

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents : The presence of a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group enhances its biological activity.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. The compound has been shown to affect various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance:

- Cell Lines Tested : Studies have evaluated its effects on HT29 (colorectal cancer) and H460 (lung cancer) cell lines.

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 12.5 | Induces apoptosis via caspase activation |

| H460 | 15.0 | Inhibits PI3K/Akt signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

- Tested Strains : Escherichia coli and Staphylococcus aureus.

- Inhibition Zones : The compound showed significant inhibition with zones of growth inhibition measuring up to 22 mm against S. aureus.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 22 | 91.66 |

| Escherichia coli | 20 | 88.46 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties:

- Mechanism : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Applications : Potential use in treating inflammatory diseases like rheumatoid arthritis.

Case Studies

Several studies have investigated the biological activity of similar imidazole derivatives:

- Study on IDO Inhibition : A systematic study on phenyl-imidazole derivatives showed that modifications at the phenyl position could enhance IDO inhibition, a target for cancer therapy .

- Thiazolidine Derivatives : Research on thiazolidine derivatives indicated that structural modifications significantly impacted their anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a modified Debus-Radziszewski reaction can be employed, starting with 3,4-dimethoxybenzaldehyde and 4-fluoroaniline in methanol under reflux. Subsequent cyclization with thiourea or a thioamide derivative introduces the thione moiety. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure purity. Reaction optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) and catalytic conditions (e.g., acetic acid as a catalyst) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallization is achieved via slow evaporation from a DCM/methanol mixture. The imidazole-thione core typically forms dihedral angles of ~12–85° with substituted aryl rings, as observed in analogous structures. Weak hydrogen bonds (C–H⋯S, C–H⋯N) and π-π stacking between aromatic systems stabilize the lattice. Data collection parameters (e.g., Mo-Kα radiation, 296 K) and refinement methods (e.g., SHELXL) should align with crystallographic standards .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

- Methodological Answer : Begin with in vitro antimicrobial assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Antifungal activity can be tested against C. albicans via disk diffusion. Cytotoxicity screening (e.g., MTT assay on mammalian cell lines like HEK-293) is critical to rule out nonspecific toxicity. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1% v/v) are mandatory .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and purity of this compound under varying catalytic conditions?

- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is advised. Variables include catalyst type (e.g., p-TsOH vs. ZnCl₂), solvent polarity (DMF vs. ethanol), and temperature (60–100°C). Reaction progress should be monitored via TLC or HPLC. For example, replacing acetic acid with montmorillonite K10 clay in ethanol at 80°C improved yields of similar imidazole derivatives from 65% to 82% . Purity can be enhanced via recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in its tautomeric forms?

- Methodological Answer : Tautomeric equilibria (e.g., thione ↔ thiol) can be studied via:

- Variable-temperature NMR : Monitor chemical shifts of NH and SH protons in DMSO-d₆ from 25°C to 80°C.

- IR spectroscopy : Compare ν(S–H) (~2550 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) bands.

- DFT calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to predict stability. Cross-validate with X-ray data to confirm dominant tautomers .

Q. What experimental strategies are employed to investigate its environmental persistence and biodegradation pathways?

- Methodological Answer : Follow OECD guidelines for environmental fate studies:

- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) and analyze via LC-MS for degradation products.

- Soil biodegradation : Use ¹⁴C-labeled compound in OECD 307 soil columns; measure mineralization (¹⁴CO₂ evolution) and extract residues via accelerated solvent extraction (ASE).

- Ecotoxicity : Assess impact on Daphnia magna (48h LC₅₀) and Vibrio fischeri (30min bioluminescence inhibition). Computational tools like EPI Suite estimate log Kow and biodegradation probability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.